molecular formula C18H19BrClN3O B4286179 N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide

N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B4286179
M. Wt: 408.7 g/mol
InChI Key: OHBMVCGCXAIZOX-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorobenzyl groups

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-15-6-2-4-8-17(15)21-18(24)23-11-9-22(10-12-23)13-14-5-1-3-7-16(14)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBMVCGCXAIZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The bromophenyl and chlorobenzyl groups are introduced via nucleophilic substitution reactions. For example, 2-bromophenylamine can react with 2-chlorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and bases are commonly used for substitution reactions.

Major Products:

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-1-(2-chlorobenzyl)-5-oxo-2-pyrrolidinecarboxamide
  • 2-Bromophenyl-(2-chlorobenzyl)ether

Comparison: N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural uniqueness may confer distinct pharmacological properties or reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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